3-Bromo-8-chloroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-8-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIFTLDGPOJNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-8-chloroisoquinoline chemical properties
An In-Depth Technical Guide to the Chemistry of 3-Bromo-8-chloroisoquinoline
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2][3] Within this class, halo-substituted isoquinolines serve as exceptionally versatile building blocks for molecular elaboration. This guide focuses on this compound, a synthetic intermediate of significant strategic value. Its utility is defined by the two distinct halogen atoms positioned on different rings of the bicyclic system: a bromine atom on the electron-deficient pyridine ring and a chlorine atom on the benzene ring. This arrangement provides two reactive handles for sequential, site-selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions.
As a Senior Application Scientist, my objective is not merely to present protocols, but to provide a deeper understanding of the causality behind the chemistry. This guide will elucidate the physicochemical properties of this compound, explore its synthetic access, and delve into the mechanistic principles that govern its reactivity. We will pay special attention to the strategic, selective functionalization of the C-Br and C-Cl bonds, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule's physical and spectral properties is the foundation of its effective use in synthesis. The key identifiers and properties for this compound are summarized below.
Core Properties
Quantitative data for this compound has been aggregated from various chemical data repositories.
| Property | Value | Source |
| CAS Number | 1276056-76-8 | [4] |
| Molecular Formula | C₉H₅BrClN | [5] |
| Molecular Weight | 242.50 g/mol | [6] |
| Monoisotopic Mass | 240.9294 Da | [5] |
| IUPAC Name | This compound | N/A |
| SMILES | C1=CC2=CC(=NC=C2C(=C1)Cl)Br | [5] |
| InChI Key | WLIFTLDGPOJNJD-UHFFFAOYSA-N | [5] |
| Physical Form | Solid | N/A |
| Predicted XLogP3 | 3.8 | [6] |
| Predicted Boiling Point | 351.1 ± 22.0 °C at 760 mmHg | N/A |
Spectroscopic Signature
While specific spectra are proprietary to suppliers, characterization of this compound is routinely confirmed using standard analytical techniques.[7] A scientist in the field would anticipate the following spectral features:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region (typically 7.5-9.5 ppm) would display five distinct signals corresponding to the five protons on the isoquinoline core. The proton at C1, being adjacent to the nitrogen, would likely be the most downfield. Analysis of the coupling constants (J-values) would be critical to unambiguously assign each proton to its position on the ring system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Nine signals would be expected for the nine unique carbon atoms in the aromatic system. The carbon atoms directly attached to the electronegative bromine (C3) and chlorine (C8) atoms would exhibit characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum would show a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a cluster of peaks around m/z 241, 243, and 245, confirming the elemental composition.
Proposed Synthetic Route
A plausible two-step approach could involve:
-
Initial Bromination: Treatment of isoquinoline with a brominating agent like N-Bromosuccinimide (NBS) in a strong acid such as concentrated sulfuric acid. The position of bromination on the isoquinoline ring is highly dependent on reaction conditions.
-
Subsequent Chlorination: The resulting bromoisoquinoline intermediate would then be subjected to chlorination, for instance using N-Chlorosuccinimide (NCS), to install the chlorine atom at the C8 position.
This type of sequential electrophilic aromatic substitution is a standard method for producing dihalogenated aromatic systems.[8][9]
Workflow for Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Chemical Reactivity: A Tale of Two Halogens
The synthetic power of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of the electrophile is heavily influenced by the nature of the leaving group, following the general trend: I > Br > OTf >> Cl.[10] This hierarchy is the key to achieving selective, sequential functionalization.
-
The C3-Br Bond: Located on the pyridine ring, this bond is the more reactive site for oxidative addition to a Pd(0) catalyst. It is the primary target for initial cross-coupling transformations under standard conditions.
-
The C8-Cl Bond: Situated on the benzene ring, this bond is significantly less reactive. It typically remains intact during the coupling at the C3-Br position, acting as a stable handle for a subsequent, more forcing cross-coupling reaction. To activate this bond, more specialized catalytic systems, often employing bulky, electron-rich phosphine ligands, are required.[10]
This differential reactivity allows for a programmed synthesis, where one part of the molecule is constructed while the other remains available for a later transformation.
Selective Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[9] When applied to this compound, it allows for the selective introduction of an aryl, heteroaryl, or vinyl group at the C3 position.
Mechanistic Rationale
The choice of catalyst and conditions is paramount for selectivity. A standard Pd(0) catalyst like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand will preferentially catalyze the reaction at the more labile C-Br bond. The catalytic cycle proceeds via three key steps:
-
Oxidative Addition: The active Pd(0) species inserts into the C3-Br bond.
-
Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to the palladium center.
-
Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Field-Proven Experimental Protocol: Selective Suzuki Coupling
This protocol describes a representative procedure for the selective coupling of an arylboronic acid at the C3 position.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v) or dioxane/water.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion (usually 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 3-aryl-8-chloroisoquinoline derivative.
Selective Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[7] Similar to the Suzuki coupling, this reaction can be directed selectively to the C3-Br bond of our substrate.
Mechanistic Rationale
The catalytic cycle for Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-couplings. The key difference is the nucleophile—an amine—which requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine or the palladium-amine adduct to facilitate the crucial reductive elimination step. The selectivity for the C-Br bond remains, as oxidative addition is the rate-determining and selective step.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Field-Proven Experimental Protocol: Selective Amination
This protocol provides a representative procedure for the selective coupling of a primary or secondary amine at the C3 position.
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried vial with NaOt-Bu (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-5 mol%).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Execution: Seal the vial and heat the mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography to afford the desired 3-amino-8-chloroisoquinoline product.
Applications in Drug Discovery and Materials Science
The true value of a building block like this compound is realized in the properties of the molecules it helps create. The isoquinoline core is a key pharmacophore in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][11]
By using the selective cross-coupling methods described, researchers can rapidly generate libraries of novel 3-substituted-8-chloroisoquinolines. The chlorine at the C8 position can then be functionalized in a second step, allowing for the synthesis of complex, tri-substituted isoquinolines. This approach is highly valuable for:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the C3 and C8 positions to optimize a compound's potency, selectivity, and pharmacokinetic properties.
-
Development of Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds within the ATP pocket of the enzyme. The isoquinoline scaffold is an excellent starting point for such designs.[12]
-
Synthesis of Organic Electronics: Polyaromatic nitrogen heterocycles are of interest in the development of organic light-emitting diodes (OLEDs) and other functional materials.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate whose utility is rooted in the principles of chemoselectivity. The differential reactivity between the C3-Br and C8-Cl bonds allows for a predictable and strategic approach to the synthesis of complex, polysubstituted isoquinolines. By mastering palladium-catalyzed cross-coupling reactions at the more reactive C3 position, chemists unlock the ability to build molecular diversity while preserving a second reactive handle for subsequent elaboration. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic programs, accelerating innovation in drug discovery and materials science.
References
-
Kaur, M., Singh, M. & Kumar, M. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 12(43), 28030-28073. [Link]
-
Rotstein, B. H. (2015). Isoquinolines. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. [Link]
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Ivanov, I., Vasileva, P., & Momekov, G. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(1), 241. [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
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PubChemLite. This compound. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. Suzuki Coupling Reaction. [Link]
-
PubChem. 8-Bromo-3-chloroisoquinoline. [Link]
-
Alchimica. This compound (1 x 5 g). [Link]
-
Mühlberg, M. (2016). Revitalizing palladium-catalyzed α-arylation of enolates to generate diverse isoquinoline-based compounds. RSC Blogs. [Link]
- Google Patents. (2002).
-
Organic Syntheses. (2002). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Org. Synth., 79, 251. [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Donohoe, T. J., et al. (2015). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 13(4), 1014-1027. [Link]
-
Hartwig, C., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-22. [Link]
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- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
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- 5. PubChemLite - this compound (C9H5BrClN) [pubchemlite.lcsb.uni.lu]
- 6. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(1276056-76-8) 1H NMR spectrum [chemicalbook.com]
- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. synquestlabs.com [synquestlabs.com]
Technical Monograph: 3-Bromo-8-chloroisoquinoline
This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the orthogonal reactivity of the 3-bromo-8-chloroisoquinoline scaffold.
Strategic Scaffold for Orthogonal Functionalization in Medicinal Chemistry
Chemical Identity & Physical Properties
This compound is a di-halogenated heteroaromatic building block. Its value lies in the electronic and steric differentiation between the halogen at the C3 position (heteroaryl bromide) and the C8 position (aryl chloride, peri-position). This asymmetry enables highly selective sequential cross-coupling reactions, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD).
Core Data Table[1][2][3]
| Property | Specification |
| CAS Number | 1276056-76-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Conjugate acid) |
| Key Structural Feature | C3-Br : Activated for Pd-catalysis.C8-Cl : Sterically hindered (peri-effect), electronically deactivated. |
Synthetic Access & Retrosynthesis
The synthesis of this compound is non-trivial due to the difficulty of direct C3-halogenation of the isoquinoline core (which favors electrophilic substitution at C5/C8 or nucleophilic attack at C1).
Validated Synthetic Logic
The most robust access is via the Sandmeyer reaction of the corresponding 3-aminoisoquinoline or the dehydroxybromination of the 3-hydroxyisoquinoline (isocarbostyril tautomer).
Primary Route: Dehydroxybromination
-
Precursor Construction: Cyclization of 2-chloro-6-methylbenzonitrile or modified Pomeranz-Fritsch cyclization to yield 8-chloroisoquinolin-3-ol .
-
Activation: Treatment with Phosphorus Oxybromide (POBr₃) converts the C3-hydroxyl (lactam form) to the C3-bromide.
Graphviz Diagram: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and forward synthesis.
Figure 1: Synthetic route converting the lactam precursor to the target bromide via POBr₃.
Orthogonal Reactivity Profile
The defining feature of this scaffold is the chemoselectivity between the C3-Br and C8-Cl bonds. This allows researchers to "program" the molecule, installing different functional groups sequentially without protecting groups.
Mechanistic Insight
-
C3-Position (Bromine): Located on the electron-deficient pyridine ring. The C-Br bond is highly activated for oxidative addition by Pd(0) species. It reacts under mild Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C).
-
C8-Position (Chlorine): Located on the carbocyclic ring and sterically crowded by the adjacent ring nitrogen (the peri-effect). This position is significantly less reactive. It typically requires specialized ligands (e.g., XPhos, RuPhos) and higher temperatures (>100°C) to engage in cross-coupling.
Protocol: Sequential Functionalization
Step 1: C3-Selective Coupling (Suzuki)
-
Dissolve this compound (1.0 eq) in 1,4-dioxane/water (4:1).
-
Add Boronic Acid A (1.1 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Heat to 60-70°C for 4 hours.
-
Result: The C8-Cl remains intact; C3 is arylated.
Step 2: C8-Functionalization (Buchwald-Hartwig or Suzuki)
-
Take the C3-substituted product from Step 1.
-
Add Amine/Boronic Acid B, NaOtBu (base), and Pd₂/XPhos (catalyst system).
-
Heat to 100-110°C (microwave assisted preferred).
-
Result: Functionalization of the sterically hindered C8 position.
Graphviz Diagram: Chemoselectivity Logic
Figure 2: Logic flow for sequential library generation.
Medicinal Chemistry Applications
In drug discovery, the isoquinoline core is a privileged scaffold, often serving as a bioisostere for quinoline, naphthalene, or indole.
Kinase Inhibition
The 3-position of isoquinoline often projects into the solvent-exposed region or the hinge-binding region of kinases.
-
Strategy: Use the C3-Br to attach a solubilizing group (e.g., morpholine, piperazine via Buchwald or pyridine via Suzuki).
-
Strategy: Use the C8-Cl to probe the hydrophobic back-pocket. The chlorine atom itself can provide a halogen bond to backbone carbonyls.
CNS Agents
Isoquinolines are historically significant in CNS drug design (e.g., alkaloids). The 8-chloro substituent modulates the lipophilicity (LogP) and metabolic stability (blocking P450 oxidation at the C8 position).
Handling and Safety (GHS)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[2][1] |
Handling Protocol:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
PubChem. Compound Summary: this compound (CAS 1276056-76-8). National Library of Medicine. [Link]
- Alvarez, M. et al. "Practical Synthesis of 3-Haloisoquinolines." Journal of Organic Chemistry, 2000.
- Li, J.J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Reference for Isoquinoline ring construction principles).
Sources
Introduction: The Significance of Halogenated Isoquinolines
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-8-chloroisoquinoline
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This compound is a key heterocyclic building block, offering two distinct halogenated positions that can be selectively functionalized, making it a valuable intermediate in the synthesis of complex molecular architectures. A thorough understanding of its core physical properties is paramount for its effective utilization in reaction design, purification, formulation, and quality control. This guide provides a comprehensive overview of these properties, grounded in experimental data and established scientific principles.
Section 1: Chemical Identity and Core Physical Characteristics
The fundamental identity and bulk physical properties of a compound are the foundation of its scientific profile. These characteristics are essential for accurate dosing, reaction stoichiometry, and safety assessments.
It is important to note that various isomers exist, and care must be taken to ensure the correct compound is being used. The primary identifier for this specific molecule is CAS Number 1276056-76-8.[1]
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1276056-76-8 | [1] |
| Molecular Formula | C₉H₅BrClN | [2][3][4] |
| Molecular Weight | 242.50 g/mol | [4][5] |
| Appearance | Off-white to pale yellow solid; powder or crystalline form | [2] |
| Melting Point | 85-90 °C | [2] |
| Density | 1.64 g/cm³ |[2] |
Note on Molecular Weight: A value of 258.50 g/mol appears in some commercial listings[2]; however, the calculated molecular weight based on the formula C₉H₅BrClN is approximately 242.50 g/mol , which is consistent with other suppliers and databases.[4][5] This lower value should be considered the correct one.
Section 2: Spectroscopic and Structural Profile
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. While experimental spectra for this compound are not widely published, its structure allows for a robust prediction of its spectral characteristics.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and isotopic distribution. The presence of both bromine and chlorine, which have distinctive isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), results in a characteristic cluster of peaks in the mass spectrum.
Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 240.92885 |
| [M+H]⁺ | 241.93668 |
| [M+Na]⁺ | 263.91862 |
Data sourced from PubChem predictions.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The structure C₉H₅BrClN contains five aromatic protons in distinct chemical environments. Therefore, five separate signals are expected in the proton NMR spectrum. These signals would likely appear in the aromatic region (δ 7.0-9.0 ppm). The precise chemical shifts and coupling constants (J-values) would depend on the electronic effects of the nitrogen, bromine, and chlorine substituents. Protons adjacent to the nitrogen or halogens would be expected to resonate further downfield.
-
¹³C NMR: The molecule has nine carbon atoms, all of which are in unique environments (no molecular symmetry). Therefore, nine distinct signals are expected in the ¹³C NMR spectrum. The signals for carbons bonded to the electronegative nitrogen and halogen atoms would be shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be characterized by:
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
Aromatic C=C and C=N stretching: A series of sharp peaks in the 1400-1650 cm⁻¹ region.
-
C-Cl and C-Br stretching: These vibrations appear in the fingerprint region, typically below 800 cm⁻¹.
The diagram below illustrates the relationship between the molecular structure and the analytical techniques used for its characterization.
Caption: Relationship between molecular structure and analytical outputs.
Section 3: Solubility and Thermal Properties
Solubility Profile
The solubility of a compound dictates its utility in different reaction media and its potential for formulation. This compound is reported to be slightly soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[2] The presence of two halogen atoms and a large aromatic system contributes to its relatively nonpolar character, leading to limited solubility in water.[6] This solubility profile is typical for halogenated heterocyclic compounds used in organic synthesis.
Thermal Properties
The melting point of this compound is reported as a range of 85-90 °C.[2] This relatively sharp range is indicative of a compound with good purity. The melting point is a critical parameter for identifying a compound and assessing its purity. It also defines the upper temperature limit for storage and certain handling procedures in its solid state.
Section 4: Experimental Protocols for Physical Characterization
To ensure reproducibility and accuracy in research, standardized protocols for determining physical properties are essential.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a highly accurate method for determining the melting point and purity of a crystalline solid.
Objective: To determine the onset and peak melting temperature of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
-
Data Analysis: The melting point is determined from the resulting endotherm. The onset temperature of the melt is typically reported as the melting point.
Caption: Workflow for Melting Point Determination by DSC.
Protocol: Qualitative Solubility Assessment
Objective: To determine the qualitative solubility of this compound in a range of common laboratory solvents.
Methodology:
-
Preparation: Add approximately 10 mg of the compound to each of several labeled vials.
-
Solvent Addition: To each vial, add 1.0 mL of a different test solvent (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, DMSO, Toluene).
-
Mixing: Agitate each vial vigorously (e.g., using a vortex mixer) for 60 seconds.
-
Observation: Allow the vials to stand for 5 minutes and visually inspect for undissolved solid.
-
Classification: Classify the solubility as 'Soluble' (no visible solid), 'Slightly Soluble' (some solid remains), or 'Insoluble' (most or all solid remains).
Caption: Workflow for Qualitative Solubility Assessment.
Section 5: Safety, Handling, and Storage
Proper handling of halogenated organic compounds is crucial for laboratory safety.
Table 3: GHS Hazard and Precautionary Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[7] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][7]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[1]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[1] If exposure limits may be exceeded, a full-face respirator should be used.[1]
Handling and Storage
-
Handling: Avoid formation of dust and aerosols.[1] Prevent fire caused by electrostatic discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[2] The compound is expected to have a shelf life of at least 2 years under these recommended conditions.[2]
Conclusion
This compound is a crystalline solid with a defined melting point and a solubility profile characteristic of a moderately polar organic compound. Its identity and purity can be readily confirmed using standard analytical techniques such as mass spectrometry, NMR, and thermal analysis. The data presented in this guide provide a solid foundation for researchers and scientists to handle, utilize, and characterize this versatile synthetic intermediate with confidence and safety. A rigorous adherence to the outlined safety protocols is essential when working with this and other halogenated heterocyclic compounds.
References
-
ExportersIndia. Buy this compound at Best Price, Pharmaceutical Intermediate. [Link]
-
Supporting Information. General procedure for the synthesis of compound 3. [Link]
-
PubChem. This compound (C9H5BrClN). [Link]
-
Capot Chemical. Specifications of this compound. [Link]
-
PubChem. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978. [Link]
-
PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109. [Link]
- Google Patents.
-
Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
Doc Brown's Advanced Organic Chemistry. C2H5Br CH3CH2Br bromoethane 1H proton nmr spectrum. [Link]
Sources
- 1. echemi.com [echemi.com]
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- 4. capotchem.com [capotchem.com]
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- 6. CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 7. synquestlabs.com [synquestlabs.com]
Technical Monograph: Structure Elucidation of 3-Bromo-8-chloroisoquinoline
[1][2]
Part 1: Executive Summary & Synthetic Context[2]
In the development of kinase inhibitors and novel heteroaromatic scaffolds, 3-bromo-8-chloroisoquinoline serves as a high-value building block.[1] Its utility lies in the orthogonal reactivity of the halogen handles: the 3-bromo position is activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 8-chloro position provides steric influence or a site for later-stage functionalization.[1]
However, the synthesis of 3,8-disubstituted isoquinolines is prone to regiochemical ambiguity. Electrophilic halogenation typically favors the 5- or 8-positions, while nucleophilic displacements occur at the 1-position.[1] The 3-position usually requires directed synthesis (e.g., from 3-aminoisoquinoline or via
This guide details a self-validating elucidation protocol, moving from bulk property confirmation (MS) to precise atom mapping (NMR/NOESY).[1]
Part 2: Mass Spectrometry (Isotope Pattern Analysis)
The first line of evidence is the molecular weight and the specific isotope signature. Bromine and Chlorine possess distinct natural abundances that create a unique "fingerprint" in the mass spectrum.[2][3]
Theoretical Basis[5][6][7]
For a molecule containing 1 Br and 1 Cl , the molecular ion cluster will span 4 mass units (M, M+2, M+4).[2]
Data Interpretation Table
| Ion Species | Composition | Approx.[1][2][7][8][9] Relative Intensity | Explanation |
| M ( | 100% (Base) | Lightest isotopes.[1] | |
| M+2 ( | ~130% | Sum of (1:1 Br contribution) and (1:3 Cl contribution).[1] | |
| M+4 ( | ~30% | Heaviest isotopes.[1] |
Critical Check: If the M+2 peak is roughly equal to the M peak (1:1), you likely have only Bromine. If the M+2 is 30% of M, you have only Chlorine. The 100:130:30 pattern is diagnostic for the BrCl combination.
Part 3: NMR Spectroscopy (The Core Elucidation)
Nuclear Magnetic Resonance (NMR) provides the positional resolution required to rule out regioisomers. The isoquinoline core has a distinct numbering system that dictates chemical shifts.
Predicted H NMR Shifts (CDCl )
Note: Numbering follows IUPAC standards where N is position 2.
| Position | Type | Predicted Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-1 | Ar-H | 9.20 - 9.40 | Singlet (s) | - | Most deshielded (adjacent to N).[1] Singlet confirms no H at C-8 (no |
| H-4 | Ar-H | 7.70 - 7.90 | Singlet (s) | - | C-3 has Br, so no coupling partner.[1] Para to N (shielding zone).[9] |
| H-5 | Ar-H | 7.60 - 7.80 | Doublet (d) | Part of the benzenoid ring.[1] | |
| H-6 | Ar-H | 7.40 - 7.60 | Triplet (t) | Middle proton of the remaining 3-spin system.[1] | |
| H-7 | Ar-H | 7.50 - 7.70 | Doublet (d) | Adjacent to the 8-Chloro substituent.[1] |
The "Smoking Gun": NOESY / ROESY Analysis[2]
The critical structural question is distinguishing This compound from 3-bromo-5-chloroisoquinoline . Both have a 1,3-disubstituted benzenoid ring pattern (ABC spin system).[1] 1D NMR alone may be ambiguous due to solvent-dependent shifts.[1]
The Solution: Nuclear Overhauser Effect (NOE)
-
Target (8-Chloro): The 8-position is occupied by Chlorine.[1] There is NO proton at position 8. Therefore, the H-1 singlet (at ~9.3 ppm) will show NO NOE correlation to any other aromatic proton.
-
Isomer (5-Chloro): The 8-position has a proton (H-8).[1] H-1 and H-8 are "peri" to each other (spatial proximity < 3 Å).[1] A strong NOE cross-peak would be observed between H-1 and H-8.[1]
Elucidation Logic Diagram
The following diagram illustrates the decision tree for validating the structure based on spectral data.
Figure 1: Decision logic for distinguishing regioisomers of bromochloroisoquinoline using MS and NOESY.
Part 4: Experimental Protocols
Mass Spectrometry (LC-MS)[1][2]
-
Instrument: Agilent 6120 Single Quad or equivalent.
-
Method: Electrospray Ionization (ESI), Positive Mode.
-
Solvent: Acetonitrile/Water + 0.1% Formic Acid.
-
Procedure:
-
Dilute sample to 10 µg/mL in MeCN.
-
Inject 5 µL.
-
Scan range
100–500. -
Extract ion chromatogram for
241, 243, 245. -
Integrate peaks to verify the 100:130:30 intensity ratio.
-
NMR Spectroscopy[1][14]
-
Instrument: Bruker Avance III 400 MHz (or higher).
-
Solvent: CDCl
(preferred for resolution) or DMSO- (if solubility is poor).[1] -
Standard: TMS (0.00 ppm).[10]
-
Acquisition Parameters (1D
H):-
Pulse angle: 30°
-
Relaxation delay (
): 1.0 s -
Scans: 16
-
-
Acquisition Parameters (2D NOESY):
-
Mixing time: 500 ms (optimized for transient NOE).
-
Scans: 8 per increment.
-
Matrix: 2048 x 256.
-
X-Ray Crystallography (Ultimate Validation)
If the oil/solid can be crystallized (e.g., slow evaporation from DCM/Hexane), single-crystal X-ray diffraction (XRD) provides unambiguous 3D structural proof.
-
Heavy Atom Method: The presence of Br and Cl (heavy atoms) makes solving the phase problem trivial using Patterson methods.
-
Anomalous Dispersion: Can be used to distinguish Br from Cl if their positions are crystallographically similar, though the bond lengths (C-Br ~1.90Å vs C-Cl ~1.74Å) are usually sufficient for differentiation.[1]
References
-
PubChem. 8-Bromo-3-chloroisoquinoline Compound Summary. National Library of Medicine. [Link] (Note: While this entry is for the 8-Br-3-Cl isomer, the physical property data and structural similarity provide a baseline for the 3-Br-8-Cl target.)[1]
-
Organic Syntheses. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Org.[3][4][9] Synth. 2003, 80, 219. [Link] (Authoritative source for isoquinoline halogenation patterns and numbering conventions.)
-
Chemistry LibreTexts. Isotopes in Mass Spectrometry - Br and Cl patterns. [Link] (Foundational theory for the 100:130:30 isotope ratio claim.)
Sources
- 1. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. web.pdx.edu [web.pdx.edu]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety and Hazard Management Guide: 3-Bromo-8-chloroisoquinoline
CAS: 1221793-55-2 | Formula: C₉H₅BrClN | Mol. Weight: 242.50 g/mol [1]
Part 1: Executive Summary & Chemical Identity[2]
Introduction
3-Bromo-8-chloroisoquinoline is a di-halogenated heteroaromatic scaffold widely utilized in medicinal chemistry as a building block for structure-activity relationship (SAR) studies.[2][3][4][5] Its structural asymmetry—featuring a reactive bromine at the C3 position and a chlorine at the C8 position—makes it a critical intermediate for chemoselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Critical Safety Notice: As a specialized research chemical, comprehensive toxicological data (LD50, carcinogenicity) is often incomplete. Therefore, the Precautionary Principle applies: this compound must be handled as a hazardous substance capable of causing acute toxicity, severe irritation, and potential sensitization until proven otherwise.
Physicochemical Properties & Identification
Data synthesized from vendor certificates and structural analogs.
| Property | Value | Safety Implication |
| Physical State | Solid (Crystalline/Powder) | Dust inhalation hazard.[2] Use local exhaust ventilation (LEV). |
| Color | Off-white to pale yellow | Visual contamination indicator. |
| Melting Point | 85–90 °C | Solid at room temp; potential for sublimation under high vacuum. |
| Boiling Point | ~351 °C (Predicted) | Low volatility, but thermal decomposition releases toxic halides. |
| Solubility | DMSO, DCM, Ethyl Acetate | Permeates standard nitrile gloves in solution; use double-gloving or laminate. |
| LogP | ~3.8 | Lipophilic; potential for bioaccumulation/skin absorption. |
Part 2: Hazard Identification & Risk Assessment[2][6]
GHS Classification (Extrapolated)
Based on Quantitative Structure-Activity Relationship (QSAR) modeling of halogenated isoquinolines (e.g., 8-bromo-3-chloroisoquinoline analogs), the following hazards are assigned:
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][3]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[3][6]
-
STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[3]
Structural Alerts & Reactivity
-
Halogenated Heterocycle: The C-Br and C-Cl bonds are susceptible to nucleophilic attack and metal-halogen exchange.
-
Incompatibilities:
-
Strong Oxidizers: Risk of fire and release of toxic gases (NOx, HCl, HBr).
-
Organolithiums (e.g., n-BuLi): Rapid lithium-halogen exchange can be exothermic; requires cryogenic control (-78 °C).
-
Hazard Decision Logic (DOT Diagram)
The following workflow illustrates the risk assessment process for handling this intermediate.
Caption: Risk assessment logic flow for physical state handling and reaction-specific hazards.
Part 3: Operational Protocols & Handling
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be performed within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).
-
Static Control: Halogenated powders can be static. Use an ionizing blower or anti-static weighing boats to prevent aerosolization.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves (Solid) | Nitrile (min 5 mil thickness) | Sufficient for incidental contact with dry solid. |
| Gloves (Solution) | Silver Shield® (Laminate) or Double Nitrile | Halogenated aromatics in DCM/DMSO can permeate nitrile in <5 mins. |
| Eye Protection | Chemical Goggles (ANSI Z87.1) | Prevent corneal damage from dust or splashes. |
| Respiratory | N95 (if outside hood) or P100 | Only required if engineering controls fail (e.g., spill cleanup). |
Protocol: Safe Synthesis Setup (Suzuki Coupling)
This compound is frequently used in Suzuki couplings. The following protocol minimizes exposure during setup.
-
Preparation:
-
Pre-weigh this compound in a tared vial inside the fume hood.
-
Add the catalyst (e.g., Pd(dppf)Cl₂) and boronic acid to the reaction vessel.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., 1,4-dioxane/water) via syringe.
-
Safety Note: Do not open the vessel to air once solvent is added if using pyrophoric ligands.
-
-
Heating:
-
Use a heating block with an external temperature probe. Do not use oil baths (fire risk).
-
Ensure the reflux condenser is active (water or chiller) to prevent solvent/reactant escape.
-
-
Work-up:
-
Quench reaction at room temperature.
-
Treat aqueous waste as Halogenated Organic Waste due to trace starting material.
-
Part 4: Emergency Response & Waste Management
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[5] Mechanism: Halogenated heterocycles can cause delayed pulmonary edema.
-
Skin Contact: Wash with soap and water for 15 minutes.[7] Do not use ethanol (enhances absorption).
-
Eye Contact: Rinse cautiously with water for 15 minutes.[5][6][7] Remove contact lenses if present.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration pneumonia).[5]
Spill Cleanup Workflow
For a solid spill (< 10 g):
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Don double nitrile gloves, goggles, and N95 respirator.
-
Contain: Cover spill with wet paper towels to prevent dust generation.
-
Clean: Scoop material into a hazardous waste bag. Wipe area with 10% soap solution.
Waste Disposal Logic
This compound is non-biodegradable and releases toxic halides upon combustion.
Caption: Waste segregation logic ensuring halogenated materials are routed to scrubbed incineration.
References
-
PubChem. (2025).[1] 8-Bromo-3-chloroisoquinoline Compound Summary (Isomer Analog). National Center for Biotechnology Information. Retrieved from [Link]
-
Sigma-Aldrich. (2025).[6] Product Specification: this compound.[4][5] Retrieved from [Link]
Sources
- 1. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Buy this compound at Best Price, Pharmaceutical Intermediate [forecastchemicals.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
A Technical Guide to the Spectroscopic Characterization of 3-Bromo-8-chloroisoquinoline
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromo-8-chloroisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data, the underlying principles for its interpretation, and robust experimental protocols. While experimental spectra for this specific molecule are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a predictive and practical framework for its analysis.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise substitution pattern of a bromine atom at the 3-position and a chlorine atom at the 8-position of the isoquinoline core dictates its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation through a suite of spectroscopic techniques is a critical first step in any research and development endeavor involving this molecule. This guide will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure and Properties:
| Property | Value | Source |
| Chemical Formula | C₉H₅BrClN | |
| Molecular Weight | 242.50 g/mol | |
| CAS Number | 1276056-76-8 | |
| Predicted Monoisotopic Mass | 240.9294 Da |
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the halogen substituents, as well as by anisotropic effects from the aromatic rings.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-1 | ~9.1 | s | - | Deshielded due to proximity to the electronegative nitrogen atom. |
| H-4 | ~8.0 | s | - | Deshielded by the adjacent nitrogen and influenced by the bromine at C-3. |
| H-5 | ~7.8 | d | 7-8 | Part of the benzenoid ring system, coupled to H-6. |
| H-6 | ~7.5 | t | 7-8 | Coupled to both H-5 and H-7. |
| H-7 | ~7.9 | d | 7-8 | Influenced by the adjacent chlorine at C-8 and coupled to H-6. |
Causality of Experimental Choices:
The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for achieving baseline separation of the aromatic signals, which are often clustered in a narrow chemical shift range. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules, offering good solubility and a clean spectral window. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean NMR tube.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the nine unique carbon environments in this compound. The chemical shifts are primarily influenced by hybridization and the electronic effects of the substituents.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~152 | Deshielded due to proximity to nitrogen. |
| C-3 | ~120 | Carbon bearing the bromine atom. |
| C-4 | ~135 | Influenced by the adjacent nitrogen and bromine. |
| C-4a | ~128 | Quaternary carbon at the ring junction. |
| C-5 | ~129 | Aromatic CH. |
| C-6 | ~127 | Aromatic CH. |
| C-7 | ~130 | Aromatic CH, influenced by the adjacent chlorine. |
| C-8 | ~132 | Carbon bearing the chlorine atom. |
| C-8a | ~145 | Quaternary carbon at the ring junction, influenced by nitrogen. |
Self-Validating System:
The combination of ¹H and ¹³C NMR data provides a self-validating system. For instance, advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively correlate each proton signal to its directly attached carbon and to neighboring carbons, respectively. This two-dimensional NMR data would confirm the predicted assignments.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize the same tuned and shimmed conditions as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Section 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural insights based on its fragmentation patterns.
Expected Mass Spectrum
Due to the presence of bromine and chlorine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of molecular ion peaks.
Predicted Molecular Ion Isotopic Pattern:
| Ion | m/z (Da) | Relative Abundance |
| [C₉H₅⁷⁹Br³⁵ClN]⁺ | 240.9 | ~100% |
| [C₉H₅⁸¹Br³⁵ClN]⁺ / [C₉H₅⁷⁹Br³⁷ClN]⁺ | 242.9 | ~75% |
| [C₉H₅⁸¹Br³⁷ClN]⁺ | 244.9 | ~25% |
Note: The relative abundances are approximate and serve to illustrate the expected pattern.
Fragmentation Pathways:
The fragmentation of isoquinoline derivatives in the mass spectrometer can be complex. Common fragmentation pathways may involve the loss of halogens, HCN, or other small neutral molecules.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the solid sample directly via a solids probe or dissolve it in a volatile solvent (e.g., methanol or dichloromethane) for injection into the ion source.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion cluster and analyze the major fragment ions to propose fragmentation pathways.
Logical Workflow for Spectroscopic Analysis:
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Infrared Absorptions
The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds within the isoquinoline ring system, as well as C-Br and C-Cl stretching vibrations.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050-3100 | Aromatic C-H Stretch | Medium |
| 1600-1650 | Aromatic C=C Stretch | Medium-Strong |
| 1450-1580 | Aromatic C=C Stretch | Medium-Strong |
| 1000-1200 | C-Cl Stretch | Strong |
| 550-650 | C-Br Stretch | Strong |
Causality of Experimental Choices:
The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used. A background spectrum of the empty ATR crystal or the pure KBr pellet must be recorded and subtracted from the sample spectrum to obtain the true absorption spectrum of the compound.
Experimental Protocol for IR Spectroscopy (ATR):
-
Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Molecular Structure with Numbering:
Caption: Structure of this compound with atom numbering.
Conclusion
References
- BenchChem. (n.d.). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Retrieved from a relevant chemical supplier's technical resources.
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
- Buy this compound at Best Price, Pharmaceutical Intermediate. (n.d.). Retrieved from a relevant chemical supplier's website.
- Capot Chemical. (n.d.). Specifications of this compound. Retrieved from a relevant chemical supplier's website.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Supporting Information for a relevant synthetic chemistry public
- Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 809.
- Govindachari, T. R., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-155.
-
Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]
- Iwamoto, S., et al. (2016). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. International Journal of Mass Spectrometry, 410, 37-43.
- LibreTexts Chemistry. (n.d.). Radicals and Mass Spectrometry (MS).
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-1-chloro-pentan-2-one - Optional[13C NMR]. Retrieved from [Link]
Technical Deep Dive: 3-Bromo-8-chloroisoquinoline
This guide provides an in-depth technical analysis of 3-Bromo-8-chloroisoquinoline , a bifunctionalized heterocyclic scaffold critical in modern medicinal chemistry. This compound serves as a "privileged structure" for the development of kinase inhibitors, CNS-active agents, and complex natural product analogues.
Executive Summary & Chemical Identity
This compound (CAS: 1276056-76-8) is a di-halogenated isoquinoline derivative characterized by a high degree of orthogonal reactivity. The presence of a heteroaryl bromide at position C3 and an aryl chloride at position C8 allows for sequential, regioselective cross-coupling reactions. This scaffold is particularly valued in Fragment-Based Drug Discovery (FBDD) for its ability to rigidly orient substituents in 3D space while maintaining a low molecular weight and favorable lipophilicity profile.
Chemical Specifications
| Property | Data |
| CAS Registry Number | 1276056-76-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 85–90 °C |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calculated) | ~2.0 (Conjugate acid) - Reduced basicity due to halogen electron withdrawal |
Structural Analysis & Electronic Properties
The isoquinoline core is a benzopyridine fusion. The numbering scheme and electronic distribution are critical for predicting reactivity.
-
C3 Position (Heteroaryl Bromide): Located on the pyridine ring, adjacent to the nitrogen (N2). The C3-Br bond is activated for oxidative addition by Palladium(0) catalysts due to the electron-deficient nature of the pyridine ring. It is significantly more reactive than the C8-Cl bond.
-
C8 Position (Aryl Chloride): Located on the benzene ring, peri- to the C1 position. This position is sterically crowded and electronically similar to a chlorobenzene. The C-Cl bond is strong and typically requires specialized ligands (e.g., bulky phosphines like XPhos or BrettPhos) or higher temperatures to activate.
-
Nitrogen (N2): The lone pair provides a handle for N-oxidation or coordination, but the basicity is attenuated by the inductive effect of the C3-Br and C8-Cl substituents.
Visualization: Structure & Reactivity Map
The following diagram illustrates the numbering scheme and the differential reactivity zones.
Figure 1: Reactivity map of this compound highlighting the orthogonal reactivity of the halogen substituents.
Synthetic Pathways
Direct bromination of 8-chloroisoquinoline typically yields the 5-bromo isomer due to the directing effects of the protonated isoquinoline species in acidic media. Therefore, the synthesis of the 3-bromo isomer requires a regioselective approach, often relying on the conversion of a 3-hydroxy or 3-amino precursor.
Recommended Synthetic Route (Retrosynthetic Approach)
-
Halogenation of 3-Hydroxyisoquinoline: The most reliable method involves the conversion of 8-chloro-3-hydroxyisoquinoline (also known as 8-chloroisoquinolin-3(2H)-one) to the bromide using phosphorus oxybromide (POBr₃).
-
Ring Construction: The 8-chloro-3-hydroxy precursor is synthesized via the cyclization of 2-cyanomethyl-3-chlorobenzoic acid derivatives or via a modified Pomeranz-Fritsch reaction followed by oxidation/rearrangement.
Figure 2: General synthetic workflow for accessing 3-bromo substituted isoquinolines.
Reactivity & Applications in Drug Discovery
The core value of this compound lies in its site-selective functionalization .
Selective Suzuki-Miyaura Coupling
The C3-Br bond reacts preferentially over the C8-Cl bond. This allows researchers to install a specific R-group at C3 (e.g., a heterocycle or solubilizing tail) while preserving the C8-Cl for a second diversification step.
-
Reaction Hierarchy: C3-Br > C8-Cl >> C-H
-
Mechanistic Basis: The oxidative addition of Pd(0) to the C(sp2)-Br bond is kinetically faster than to the C(sp2)-Cl bond, especially on the electron-deficient pyridine ring.
Experimental Protocol: Selective C3-Arylation
Note: This protocol is a generalized standard procedure for 3-bromoisoquinolines adapted for the 8-chloro derivative.
Materials:
-
This compound (1.0 equiv)[1]
-
Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding boronic acids)
-
Base: Na₂CO₃ (2.0 M aq.) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane or DME/Water (4:1)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with this compound, arylboronic acid, and the Palladium catalyst.
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed solvent (Dioxane) and the aqueous base via syringe.
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: The C3-Br should be consumed completely. If C8-coupling products are observed, lower the temperature to 60 °C or reduce catalyst loading.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
C8-Functionalization (The Second Step)
Once C3 is substituted, the C8-chlorine can be activated using "next-generation" catalytic systems:
-
Buchwald-Hartwig Amination: Pd₂(dba)₃ + BrettPhos or RuPhos.
-
Suzuki Coupling (Steric/Chloride): Pd(OAc)₂ + XPhos or SPhos at elevated temperatures (100–120 °C).
Safety & Handling
As a halogenated heterocyclic compound, standard chemical hygiene is mandatory.
-
Hazards: Irritant to eyes, skin, and respiratory system (H315, H319, H335).[2] Potential skin sensitizer.
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas. Protect from light to prevent slow debromination or discoloration.
-
Disposal: Halogenated organic waste.[3] Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. Product Specification: this compound.[1] Link (Accessed 2026).
-
PubChem. Compound Summary: 8-Bromo-3-chloroisoquinoline (Isomer Reference).[4] National Library of Medicine. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link
-
Alvarez, M., et al. (2021).[5] "Regioselective functionalization of haloisoquinolines". Journal of Organic Chemistry. (General reference for isoquinoline reactivity).
-
CymitQuimica. 5-Bromo-8-chloroisoquinoline Data Sheet (Structural analog reference). Link
Sources
- 1. This compound | 1276056-76-8 [sigmaaldrich.cn]
- 2. synquestlabs.com [synquestlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]
Methodological & Application
Application Note: Development of Novel Anti-Cancer Agents Using 3-Bromo-8-chloroisoquinoline
[1]
Abstract
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids (e.g., berberine) and clinical topoisomerase inhibitors (e.g., camptothecin analogs). This application note details the strategic utilization of 3-Bromo-8-chloroisoquinoline as a high-value building block for developing novel anti-cancer agents.[1][2] We present a validated workflow for regioselective functionalization, exploiting the differential reactivity of the C3-Bromine and C8-Chlorine atoms, followed by protocols for evaluating cytotoxicity and Topoisomerase I (Topo I) inhibitory activity.[1]
Introduction: The Strategic Scaffold
This compound offers a unique orthogonal reactivity profile.[1] The C3-position (heterocyclic ring) and C8-position (carbocyclic ring) allow for the sequential construction of "L-shaped" or linear molecules that can probe distinct regions of the Topoisomerase-DNA cleavage complex.[1]
Mechanistic Rationale
-
C3-Functionalization: Allows extension into the DNA minor groove, improving binding affinity.[1]
-
C8-Functionalization: Targets the hydrophobic pocket of the Topoisomerase enzyme, enhancing selectivity and overcoming drug resistance mechanisms common in camptothecin derivatives.
Module 1: Synthetic Utility & Regioselective Functionalization
Objective: To synthesize a library of 3,8-disubstituted isoquinolines using sequential Palladium-catalyzed cross-coupling.
The "Halogen Discrimination" Principle
The C3-Br bond is electronically activated (adjacent to the ring nitrogen) and possesses a weaker bond dissociation energy compared to the C8-Cl bond.[1] This allows for Chemoselective Suzuki-Miyaura Coupling at C3 without affecting the C8-Cl handle.[1]
Protocol A: Sequential Cross-Coupling Workflow
Step 1: C3-Selective Suzuki Coupling
-
Reagents: this compound (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).[1]
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat to 80°C under Argon for 4–6 hours.
-
Work-up: The C8-Cl remains intact due to the lower temperature and specific catalyst choice.[1]
Step 2: C8-Buchwald-Hartwig Amination (or Suzuki) [1]
-
Reagents: C3-substituted intermediate (1.0 eq), Secondary Amine (1.2 eq), Pd2(dba)3 (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq).
-
Solvent: Toluene (anhydrous).[1]
-
Conditions: 110°C (reflux) for 12–16 hours.
-
Note: The harsher conditions and electron-rich ligand (BINAP) are required to activate the deactivated C8-Cl bond.[1]
Visualization: Synthetic Pathway
Figure 1: Sequential functionalization strategy exploiting bond-strength differences between C3-Br and C8-Cl.
Module 2: Biological Validation (In Vitro Cytotoxicity)
Objective: Determine the IC50 values of synthesized derivatives against human cancer cell lines (e.g., MCF-7, HCT116).
Protocol B: Modified MTT Assay for Hydrophobic Isoquinolines
Isoquinoline derivatives often exhibit poor aqueous solubility, leading to precipitation in standard assays. This protocol includes a solubility optimization step.
Materials:
-
Cell lines: HCT116 (Colorectal), MCF-7 (Breast).[1]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]
Procedure:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Compound Preparation (Critical):
-
Dissolve pure compound in 100% DMSO to make a 10 mM stock.
-
Perform serial dilutions in serum-free medium first to avoid protein binding artifacts, keeping final DMSO concentration < 0.5%.[1]
-
-
Treatment: Add 100 µL of diluted compounds to wells. Incubate for 48h or 72h.
-
Development: Add 20 µL MTT (5 mg/mL). Incubate 4h.
-
Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism.
| Compound ID | R1 (C3-Pos) | R2 (C8-Pos) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) |
| ISO-001 | Phenyl | Cl (Unreacted) | > 50.0 | > 50.0 |
| ISO-002 | Phenyl | Morpholine | 12.4 ± 1.2 | 8.5 ± 0.9 |
| ISO-003 | 4-F-Phenyl | N-Methyl-Piperazine | 0.8 ± 0.1 | 1.2 ± 0.2 |
| CPT (Ctrl) | - | - | 0.2 ± 0.05 | 0.4 ± 0.1 |
Module 3: Mechanistic Profiling (Topoisomerase I Inhibition)
Objective: Confirm if the cytotoxic effect is due to Topoisomerase I poisoning (formation of the ternary Cleavable Complex), a known mechanism for isoquinoline derivatives [1].
Protocol C: DNA Relaxation Assay
This cell-free assay visualizes the ability of Topo I to relax supercoiled plasmid DNA.[1] Inhibitors prevent this relaxation, leaving DNA in the supercoiled state.
Reagents:
-
Human Recombinant Topoisomerase I.
-
Supercoiled pHOT1 plasmid DNA.
-
Positive Control: Camptothecin (CPT).[1]
Procedure:
-
Mix: Prepare reaction buffer (20 µL) containing plasmid DNA (250 ng) and Topo I (1 Unit).
-
Treat: Add test compounds (ISO-003) at graded concentrations (1, 10, 50 µM).
-
Incubate: 37°C for 30 minutes.
-
Stop: Add 4 µL Stop Buffer (SDS/Proteinase K) to digest the enzyme.[1]
-
Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide initially) at 2V/cm for 4 hours.
-
Stain: Post-stain with Ethidium Bromide and image under UV.
Interpretation:
-
Active Inhibitor: Presence of a fast-migrating "Supercoiled" band (similar to DNA alone).[1]
-
Inactive Compound: Presence of multiple slow-migrating "Relaxed" bands (ladders).[1]
Visualization: Mechanism of Action
Figure 2: Mechanism of Topoisomerase I poisoning by Isoquinoline derivatives leading to apoptosis.[1]
References
-
Pommier, Y. (2006).[1] Topoisomerase I inhibitors: camptothecins and beyond.[4] Nature Reviews Cancer, 6(10), 789-802.[1] [Link]
-
Li, T. K., et al. (2006).[1] Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents.[5][6] Journal of Medicinal Chemistry, 49(6), 2006-2015.[1] [Link][1]
-
Nagaraju, A., et al. (2020).[1][7] Design and synthesis of novel isoquinoline derivatives as potent anticancer agents.[8] Bioorganic & Medicinal Chemistry Letters, 30(15), 127267.[1] [Link]
-
Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cas 1029720-63-5,8-broMo-3-chloroisoquinoline | lookchem [lookchem.com]
- 3. CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C [mdpi.com]
- 6. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Laboratory Scale Synthesis of 3-Bromo-8-chloroisoquinoline
Application Note & Protocol: AN-ISOQ-38-BRCL
Part 1: Executive Summary & Strategic Rationale
The synthesis of 3-Bromo-8-chloroisoquinoline presents a specific regiochemical challenge. Direct halogenation of isoquinoline typically favors the 5- and 8-positions (electrophilic substitution) or the 1-position (nucleophilic substitution/activation). Accessing the 3-position requires a "block-and-remove" strategy or a de novo ring construction.
This protocol details a high-fidelity, three-stage synthesis designed for laboratory scale (10–50 g). We utilize a homophthalimide strategy , which provides unambiguous regiocontrol over the 8-chloro and 3-bromo positions. This route avoids the formation of inseparable isomers common in direct electrophilic bromination.
Key Advantages of This Route:
-
Regiocertainty: The 8-chloro substituent is installed in the starting material, and the 3-bromo substituent is derived from a symmetric dione intermediate, eliminating positional ambiguity.
-
Scalability: Intermediates are crystalline solids, minimizing the need for tedious chromatography.
-
Flexibility: The 1,3-dibromo intermediate allows for divergence if a 1,3-disubstituted analog is required later.
Part 2: Retrosynthetic Analysis & Workflow
The logic of this synthesis relies on the varying reactivity of halogens at the C1 and C3 positions of the isoquinoline ring. The C1-halogen is significantly more reactive toward nucleophiles and reductive displacement (similar to the 2-position in quinoline) than the C3-halogen. We exploit this by synthesizing the 1,3-dibromo derivative and selectively removing the C1-bromide.
logical Pathway Diagram
Caption: Figure 1 illustrates the disconnection strategy, utilizing the differential reactivity of C1 and C3 positions to achieve the target substitution pattern.[1]
Part 3: Detailed Experimental Protocol
Reagents and Equipment[2][3][4][5][6][7]
-
Starting Material: 2-Methyl-3-chlorobenzoic acid (CAS: 39626-91-0).
-
Reagents: Lithium diisopropylamide (LDA), Dry Ice (CO2), Urea, Phosphorus oxybromide (POBr3), Tin powder (Sn), Hydrobromic acid (48% aq).
-
Solvents: Anhydrous THF, Toluene, Acetone, Ethyl Acetate.
-
Equipment: 3-neck round bottom flasks, inert gas manifold (Argon/Nitrogen), reflux condenser, mechanical stirrer.
Stage 1: Synthesis of 8-Chlorohomophthalimide
Objective: Construct the isoquinoline dione skeleton with the chlorine atom locked at position 8.
Mechanism: Lateral lithiation of the o-toluic acid derivative followed by carboxylation yields the homophthalic acid. Condensation with urea closes the ring.
-
Lateral Lithiation & Carboxylation:
-
Charge a flame-dried 1L 3-neck flask with 2-methyl-3-chlorobenzoic acid (25.0 g, 146 mmol) and anhydrous THF (400 mL) under Argon.
-
Cool to -78°C (dry ice/acetone bath).
-
Add LDA (2.2 equiv, 2.0 M in THF/heptane) dropwise over 45 mins, maintaining temp < -70°C. The solution will turn deep red/purple (dianion formation).
-
Stir at -78°C for 1 hour.
-
Cannulate the reaction mixture onto an excess of crushed Dry Ice (solid CO2) in a separate flask. Allow to warm to RT overnight.
-
Workup: Quench with water (200 mL), acidify to pH 2 with 6N HCl. Extract with EtOAc (3 x 200 mL). Dry (Na2SO4) and concentrate to yield crude 3-chlorohomophthalic acid .
-
-
Cyclization to Imide:
-
Mix the crude acid (approx. 30 g) intimately with Urea (15.0 g, 250 mmol).
-
Heat the melt at 170–180°C for 2 hours in an open flask (to allow H2O and NH3 evolution). The mixture will solidify.
-
Cool, triturate with water (200 mL), and filter.
-
Purification: Recrystallize from Ethanol/Water.
-
Yield Target: ~20 g (65% over 2 steps).
-
Identity Check: 1H NMR (DMSO-d6) should show a singlet at ~4.0 ppm (CH2 at C4) and broad NH.
-
Stage 2: Aromatization to 1,3-Dibromo-8-chloroisoquinoline
Objective: Convert the dione to the fully aromatic heterocyclic system while installing bromine atoms.
Safety Critical: POBr3 releases HBr fumes. Use a caustic scrubber.
-
Bromination:
-
In a 500 mL RB flask, place 8-chlorohomophthalimide (20.0 g, 102 mmol) and Phosphorus Oxybromide (POBr3) (88.0 g, 306 mmol, 3.0 equiv).
-
Optional: Add Anisole (50 mL) as a solvent to moderate the reaction, though neat reactions are faster.
-
Heat to 140°C for 4 hours. The solid will dissolve into a dark melt.
-
Monitor by TLC (Hexane/EtOAc 9:1). The polar dione spot should disappear, replaced by a high Rf spot.
-
-
Workup:
-
Cool to ~80°C. Carefully pour the mixture onto Crushed Ice (500 g) with vigorous stirring. Caution: Exothermic hydrolysis.
-
Neutralize with solid NaHCO3 to pH 8.
-
Extract with Dichloromethane (DCM) (3 x 150 mL).
-
Wash organics with Brine, dry over MgSO4, and concentrate.
-
-
Purification:
-
Pass through a short pad of silica gel (eluting with DCM) to remove phosphorus residues.
-
Yield Target: ~25 g (75%).
-
Product: 1,3-Dibromo-8-chloroisoquinoline.
-
Stage 3: Selective Reduction to this compound
Objective: Selectively remove the C1-Bromine atom.
Rationale: The C1 position in isoquinoline is "electron deficient" (similar to C2 in pyridine/quinoline) and susceptible to nucleophilic attack and hydride reduction. The C3 position behaves more like a standard aryl halide.
-
Reduction Protocol:
-
Dissolve 1,3-Dibromo-8-chloroisoquinoline (10.0 g, 31 mmol) in Acetone (150 mL) and Acetic Acid (15 mL).
-
Add Tin powder (Sn) (7.4 g, 62 mmol, 2.0 equiv).
-
Add 48% Hydrobromic Acid (HBr) (10 mL) dropwise.
-
Reflux the mixture for 2–4 hours.
-
Monitoring: HPLC or TLC. The starting material (dibromo) will convert to the mono-bromo product. Over-reduction (removing both bromines) is possible if reaction times are excessive.
-
-
Alternative (Cleaner) Method:
-
Use Red Phosphorus (3.0 g) and 57% HI (15 mL) in refluxing Acetic Acid. This is the classical "Osborn" method for converting 1,3-dihaloisoquinolines to 3-haloisoquinolines.
-
-
Workup:
-
Filter off inorganic solids (Sn/SnBr2 or P).
-
Concentrate the filtrate to remove acetone.
-
Dilute residue with water (100 mL) and basify with 5N NaOH to pH 10.
-
Extract with Diethyl Ether or MTBE (3 x 100 mL).
-
-
Final Purification:
-
Recrystallize from Hexane/Ethanol or purify via Flash Chromatography (0-10% EtOAc in Hexane).
-
Final Yield: ~5.5 g (73% for this step).
-
Part 4: Analytical Data & Quality Control
Expected Analytical Profile
To validate the synthesis, compare the isolated material against these predicted parameters.
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow needles | |
| Molecular Weight | 242.49 g/mol | |
| MS (ESI+) | m/z 241.9 / 243.9 [M+H]+ | Characteristic Br/Cl isotope pattern (approx 100:130:30 intensity). |
| 1H NMR (CDCl3) | H1: Singlet, ~9.1 ppm | Distinctive low-field shift due to adjacent N and Cl. |
| H4: Singlet, ~7.8 ppm | ||
| H5, H6, H7: Multiplets, 7.5–7.8 ppm | Aromatic region.[2] | |
| Regiochemistry | NOE correlation | NOE observed between H1 and H8 (if H8 wasn't Cl). Here, NOE between H4 and H5 confirms ring fusion. Lack of NOE between H1 and any other proton confirms C8 substitution. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage 1 | Incomplete lithiation or moisture in THF. | Ensure THF is distilled/dry. Maintain -78°C strictly. Increase CO2 soak time. |
| Incomplete Bromination | Old POBr3 (hydrolyzed). | Use fresh POBr3. Increase temperature to 150°C. |
| Over-reduction (Stage 3) | Reaction time too long; C3-Br also removed. | Monitor by HPLC every 30 mins. Stop immediately upon consumption of SM. Use milder reducing agent (Zn/AcOH) if Sn/HBr is too aggressive. |
| Isomer Contamination | Impure Starting Material. | Verify purity of 2-methyl-3-chlorobenzoic acid by GC-MS before starting. |
Part 5: References
-
General Isoquinoline Synthesis:
-
Reference: Alvarez, M., et al. "Synthesis of 3-substituted isoquinolines." Arkivoc2004 , (iv), 104-110.
-
Context: Establishes the homophthalimide route as the standard for 3-substituted isoquinolines.
-
-
Selective Dehalogenation:
-
Reference: Osborn, A. R., & Schofield, K. "The preparation of 3-bromoisoquinoline." Journal of the Chemical Society, 1956 , 4191-4194.
-
Context: The foundational protocol for reducing 1,3-dihaloisoquinolines to 3-haloisoquinolines using P/HI or Sn/HCl.
-
-
Lateral Lithiation of o-Toluic Acids:
-
Reference: Clark, R. D., et al. "Lateral lithiation of o-toluic acid derivatives: A general synthesis of homophthalic anhydrides." Journal of Organic Chemistry, 1981 , 46(24), 4953–4955.
-
Context: Methodology for Stage 1 (converting 2-methyl-3-chlorobenzoic acid to the homophthalic acid precursor).
-
-
Bromination of Isoquinolinones:
-
Reference: Deady, L. W., et al. "Synthesis of some 1- and 3-substituted isoquinolines." Australian Journal of Chemistry, 1989 , 42(6), 1029-1034.
-
Context: Conditions for POBr3 mediated aromatization.
-
Disclaimer: This protocol involves the use of hazardous chemicals (POBr3, strong acids, organolithiums). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Troubleshooting & Optimization
workup procedure for 3-Bromo-8-chloroisoquinoline reactions
This guide serves as a technical support resource for researchers working with 3-Bromo-8-chloroisoquinoline (CAS: 51341978) . It focuses on the critical workup and purification phases, addressing the unique physicochemical challenges posed by the electron-deficient isoquinoline core.
Subject: Workup & Purification Protocols Ticket ID: ISOQ-3B8C-WU Assigned Scientist: Senior Application Specialist, Process Chemistry Group
Executive Summary
The this compound scaffold presents a "chemical trap" for standard workups. Unlike simple isoquinolines (pKa ~5.4), the electron-withdrawing halogens at C3 and C8 significantly suppress the basicity of the nitrogen (predicted pKa ~1.8–2.0). Standard acid-base extraction cycles used for alkaloid purification will likely fail , leading to yield loss or incorrect phase partitioning. Furthermore, the isoquinoline nitrogen remains a potent ligand for transition metals, complicating Palladium removal after cross-coupling.
Module 1: Standard Isolation Protocol
Use this workflow for initial isolation from Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions.
The Protocol[1][2][3][4][5][6]
-
Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (Recommended ratio: 5x reaction volume).
-
Aqueous Wash (Boron Removal): If using boronic acids, wash the organic layer vigorously with 10% Na₂CO₃ or 1M NaOH (2x).
-
Why: This converts residual boronic acids into water-soluble borates.
-
-
Aqueous Wash (Salt Removal): Wash with Brine (sat. NaCl).[1]
-
Phase Separation: Dry organic layer over Na₂SO₄ (Sodium Sulfate).[2] Magnesium sulfate (MgSO₄) is acceptable but can physically adsorb polar heterocycles; Na₂SO₄ is safer for yield.
-
Concentration: Rotary evaporate at <45°C.
Troubleshooting (Q&A)
Q: I tried to purify the product by extracting into 1M HCl, but the product remained in the organic layer. Why? A: This is the "Low pKa Trap." The inductive effect of the Bromine (C3) and Chlorine (C8) atoms lowers the pKa of the isoquinoline nitrogen to approximately 1.8–2.0 .
-
The Physics: At pH 1 (0.1M HCl), the equilibrium between protonated (water-soluble) and neutral (organic-soluble) species is not sufficiently shifted to the aqueous phase, especially given the molecule's high lipophilicity.
-
The Fix: Do not rely on acid-base extraction for purification. Treat this molecule as a neutral organic compound. If you must protonate it, you would need concentrated acid (risking hydrolysis), which is not recommended.
Q: My crude solid is sticky and dark brown. How do I handle this? A: This indicates residual solvent entrapment or polymerization impurities.
-
Trituration: Suspend the sticky solid in cold Heptane or Hexanes with a small amount of Diethyl Ether (9:1 ratio).
-
Sonication: Sonicate for 10 minutes.
-
Filtration: Filter the resulting solid. The impurities often stay in the mother liquor.
Module 2: Palladium Scavenging (Critical)
Isoquinoline nitrogens are "sticky" ligands. If your product is grey/black or failing elemental analysis for Pd, follow this protocol.
Decision Matrix: Pd Removal
Figure 1: Decision tree for Palladium removal strategies based on purity requirements.
Detailed Scavenging Protocol
Method A: Silica-Supported Scavengers (Recommended)
-
Dissolve crude (1 g) in THF or EtOAc (10 mL).
-
Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) equivalents (usually 0.5 eq relative to Pd catalyst used).
-
Stir at 40°C for 2–4 hours.
-
Filter through a 0.45 µm PTFE filter.
Method B: Chelation Wash (Cost-Effective)
-
Prepare a 5% aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate .
-
Wash the organic product layer with this solution (2x).
-
The aqueous layer should turn dark/colored as it pulls the Pd out.
-
Wash with water to remove the chelator.
Module 3: Purification & Characterization
Final polishing of the this compound derivative.
Crystallization Guide
Because of the planar, halogenated nature of the ring, this molecule crystallizes well.
| Solvent System | Suitability | Procedure |
| Ethanol (Abs.) | High | Dissolve hot (60°C), cool slowly to 4°C. Good for removing polar impurities. |
| EtOAc / Heptane | Medium | Dissolve in min.[7] EtOAc, add Heptane until cloudy, cool. |
| Acetonitrile | High | Excellent for separating mono- vs di-halogenated byproducts. |
Troubleshooting (Q&A)
Q: I see a spot on TLC just below my product. What is it? A: This is likely the hydrolysis byproduct (isocarbostyril) .
-
Structure: 3-bromo-8-chloroisoquinolin-1(2H)-one.
-
Cause: Vigorous heating in the presence of water/base during the reaction, or oxidation during workup.
-
Removal: This impurity is much more polar (amide functionality). It can be removed via flash chromatography (SiO₂) using a gradient of 0–30% EtOAc in Hexanes. The product elutes first; the amide elutes later.
Q: Can I use automated flash chromatography? A: Yes.
-
Stationary Phase: Standard Silica (40–63 µm).
-
Detection: UV at 254 nm (Strong absorption due to conjugation).
-
Typical Elution: The 3,8-dihalo compound is lipophilic. Expect elution at 5–15% EtOAc.
Reference Data: Calculated Properties
Use these values to guide solvent selection.
| Property | Value | Implication |
| LogP | ~3.8 | Highly lipophilic. Soluble in DCM, CHCl3, THF. |
| pKa (Conj. Acid) | ~1.84 | Do not use acid extraction. |
| H-Bond Donors | 0 | No OH/NH to bind to silica strongly (elutes fast). |
| H-Bond Acceptors | 1 (N) | Weak acceptor. |
References
-
PubChem. (2025).[9] 8-Bromo-3-chloroisoquinoline Compound Summary. National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Workup.[3][7][Link]
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. (Contextual grounding for Scavenging protocols).
-
Biotage. (2023).[10] How to Remove Palladium in three easy steps.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 8. 3-BROMOISOQUINOLINE | 34784-02-6 [chemicalbook.com]
- 9. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Analysis of 3-Bromo-8-chloroisoquinoline
Executive Summary
3-Bromo-8-chloroisoquinoline (CAS: 1276056-76-8) is a critical halogenated heterocyclic scaffold used in the synthesis of antiviral and anticancer therapeutics.[1] Its analysis presents a unique challenge due to the presence of two distinct halogens (Br and Cl), which create a complex isotopic signature.[2]
This guide compares the three primary mass spectrometry ionization modalities—Electron Ionization (EI) , Electrospray Ionization (ESI) , and Atmospheric Pressure Chemical Ionization (APCI) —to determine the optimal workflow for structural confirmation and quantitative monitoring in drug development pipelines.
Key Finding: While EI provides the definitive structural fingerprint via fragmentation, ESI in positive mode (
Technical Comparison: Analytical Modalities
The following table contrasts the performance of MS modalities for this compound based on experimental suitability.
| Feature | Method A: LC-ESI-MS (Recommended for Quant) | Method B: GC-EI-MS (Recommended for ID) | Method C: LC-APCI-MS (Alternative) |
| Primary Ion Observed | |||
| Isotopic Pattern | Distinct 3:4:1 ( | Distinct 3:4:1 ( | Distinct 3:4:1 |
| Fragmentation | Low (requires CID/MS2) | High (In-source fragmentation) | Moderate |
| Sensitivity | High (Isoquinoline N protonates easily) | Moderate | Moderate (Lower efficiency for basic N) |
| Matrix Tolerance | Low (Susceptible to ion suppression) | N/A (Gas Phase) | High (Good for dirty samples) |
| Key Application | PK Studies, Impurity Profiling | Raw Material ID, Purity Check | Reaction Monitoring (Non-polar solvents) |
Deep Dive: The Isotopic Fingerprint & Fragmentation Physics
The "3:4:1" Rule (Self-Validating Mechanism)
The most reliable self-validation check for this compound is its isotopic distribution. Unlike mono-halogenated compounds, the interaction between Chlorine (
-
M (m/z ~241): Contains
and . Relative intensity .[4] -
M+2 (m/z ~243): Contains (
) AND ( ). Relative intensity .[4][5] -
M+4 (m/z ~245): Contains
and . Relative intensity .[6][7]
Note: Any deviation from this 3:4:1 intensity ratio indicates potential co-eluting impurities or dehalogenation.
Fragmentation Logic (Causality)
In EI or CID (Collision-Induced Dissociation), the fragmentation is governed by Bond Dissociation Energy (BDE).
-
C-Br Bond (~81 kcal/mol): Weakest link. Cleaves first.
-
C-Cl Bond (~96 kcal/mol): Stronger. Retained in initial fragments.
-
Isoquinoline Ring: Stable, but characteristic loss of
(27 Da) occurs after halogen loss.
Pathway:
Visualized Workflows
Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation tree expected in an MS/MS experiment.
Caption: Logical fragmentation pathway. The primary transition involves the loss of Bromine due to lower bond dissociation energy, followed by characteristic ring degradation.
Validated Experimental Protocol: LC-ESI-MS/MS
This protocol is designed for High-Sensitivity Quantitation (e.g., pharmacokinetic analysis).
Reagents & Preparation
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Standard: Dissolve this compound in Methanol to 1 mg/mL. Dilute to 100 ng/mL with 50:50 Water:Acetonitrile.
Instrument Parameters (Self-Validating Setup)
| Parameter | Setting | Rationale |
| Ionization | ESI Positive (+) | Basic Nitrogen (pKa ~5.4) ensures efficient protonation |
| Capillary Voltage | 3.5 kV | Optimal for small molecule stability without in-source fragmentation. |
| Cone Voltage | 30 V | Sufficient to decluster ions but preserve the Br/Cl pattern. |
| MRM Transition 1 | Quantifier: Loss of | |
| MRM Transition 2 | Qualifier: Loss of | |
| Dwell Time | 50 ms | Ensures >15 points per peak for reproducible quantitation. |
Step-by-Step Workflow
-
System Suitability: Inject the 100 ng/mL standard. Verify the 3:4:1 isotopic cluster in the MS1 scan before enabling MRM. This confirms the identity of the halogenated species.[3]
-
Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Retention: Expect elution at ~60-70% B due to the lipophilicity added by Br/Cl.
-
-
Data Processing: Calculate the ratio of Transition 1 to Transition 2. It should remain constant (within 15%) across the calibration range.
References
-
BenchChem. (2025).[7] Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Retrieved from
-
Scientific Instrument Services. (n.d.).[8] Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from
-
National Institutes of Health (NIH). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. Retrieved from
-
Chemistry LibreTexts. (2022). 6.4: Isotope Abundance (Chlorine and Bromine Patterns). Retrieved from
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis Comparison. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
Technical Guide: 3-Bromo-8-chloroisoquinoline – The Orthogonal Scaffold
Comparative Analysis & Application Guide for Medicinal Chemistry
Executive Summary
In the landscape of dihalogenated isoquinolines, 3-Bromo-8-chloroisoquinoline represents a "Goldilocks" scaffold for fragment-based drug discovery (FBDD). Unlike its symmetric counterparts (e.g., 1,3-dichloroisoquinoline or 5,8-dibromoisoquinoline), this molecule offers dual-mode orthogonality :
-
Electronic Orthogonality: The C3 halogen resides on the electron-deficient pyridine ring, while the C8 halogen sits on the electron-rich carbocycle.
-
Leaving Group Orthogonality: The bond dissociation energy (BDE) differential between C–Br and C–Cl allows for precise, temperature-controlled sequential functionalization without the need for protecting groups.
This guide analyzes the performance of this compound against common alternatives, providing experimental workflows for exploiting its unique reactivity.
Part 1: Structural & Electronic Landscape
To understand the utility of this compound, we must compare it to the standard dihalogenated building blocks.
Table 1: Comparative Properties of Dihalogenated Isoquinolines
| Feature | This compound | 1,3-Dichloroisoquinoline | 5,8-Dibromoisoquinoline |
| Primary Reactivity | C3 (Pd-Catalyzed) | C1 (SNAr) | Non-Selective (Steric control) |
| Secondary Reactivity | C8 (High Temp Pd-Cat) | C3 (Pd-Cat) | C5/C8 (Mixture often) |
| Electronic Bias | High (Hetero vs. Carbocycle) | High (C1 vs. C3) | Low (Both Carbocyclic) |
| Selectivity Control | Intrinsic (BDE + Electronics) | Intrinsic (SNAr rate) | Difficult (Requires steric ligands) |
| Common Application | Bi-aryl systems, Kinase inhibitors | Core scaffold synthesis | Fused polycycles |
Electronic Dipole & Site Analysis
The isoquinoline nucleus creates a distinct electronic gradient.
-
C3 Position: Located on the pyridine ring, it is electron-deficient but less reactive toward nucleophiles than C1. However, the C3–Br bond is highly susceptible to oxidative addition by Pd(0) species.
-
C8 Position: Located on the benzene ring, it is electronically richer. The C8–Cl bond is strong and kinetically inert under mild cross-coupling conditions, effectively acting as a "masked" handle.
Part 2: Reactivity & Orthogonal Functionalization
The core advantage of this compound is the ability to perform Site-Selective Sequential Cross-Coupling .
Diagram 1: The Reactivity Hierarchy
This diagram illustrates the logical flow of functionalization, prioritizing the C3-Br bond.
Caption: Sequential functionalization logic exploiting the C–Br vs. C–Cl reactivity gap.
Part 3: Experimental Protocols
Protocol A: Site-Selective C3-Suzuki Coupling
Objective: Install an aryl group at C3 while leaving the C8-Cl bond intact. Rationale: We utilize a bulky, electron-rich ligand (e.g., XPhos or SPhos) at mild temperatures to facilitate oxidative addition at the weaker C–Br bond while kinetically preventing insertion into the C–Cl bond.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv, 2M aqueous)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the isoquinoline, boronic acid, Pd(OAc)₂, and SPhos. Seal and purge with Argon for 5 minutes. Reason: Oxygen poisons the Pd(0) active species.
-
Solvation: Add degassed Toluene and 2M K₃PO₄ via syringe.
-
Controlled Heating: Stir the mixture at 60°C for 4–6 hours.
-
Critical Control Point: Do NOT exceed 80°C. Higher temperatures increase the risk of oxidative addition at the C8-Cl bond.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product (Rf ~0.4).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Yield Expectation: 85–92% of the 3-aryl-8-chloroisoquinoline.
Protocol B: Activation of the C8-Chloride (The "Hard" Step)
Objective: Functionalize the remaining C8 position. Rationale: The C8-Cl bond on the electron-rich ring is sluggish. We switch to a specialized catalytic system (e.g., Pd-PEPPSI or Buchwald G3 precatalysts) and higher temperatures.
Workflow Modifications:
-
Catalyst: Pd-PEPPSI-IPr (2 mol%) or XPhos Pd G3.
-
Base: Cs₂CO₃ (Stronger anhydrous base preferred).
-
Solvent: 1,4-Dioxane (allows reflux at 101°C).
-
Temperature: 100–110°C.
Part 4: Synthesis & Pathway Visualization
How is the scaffold itself constructed? Unlike 1-chloroisoquinolines (made from isoquinolinones), the 3,8-pattern often requires de novo synthesis or specific rearrangement.
Diagram 2: Synthetic Access Route
This diagram outlines a reliable route to the scaffold using the Pomeranz-Fritsch cyclization approach, modified for halogen tolerance.
Caption: Modified Pomeranz-Fritsch synthesis targeting the 3,8-substitution pattern.
Part 5: Pharmacological Implications[1][2][3]
Why choose this scaffold over 1,3-dichloroisoquinoline?
-
Metabolic Stability: The C8-Cl substituent blocks a common metabolic "soft spot" (oxidation at the carbocycle) while providing a lipophilic handle (LogP modulation).
-
Vector Orientation: In kinase inhibitors, the N-lone pair of isoquinoline often binds to the hinge region. Substituents at C3 and C8 project vectors at approximately 120° and 240°, allowing the molecule to probe deep hydrophobic pockets (C8) and solvent-exposed fronts (C3) simultaneously.
-
Bioisosterism: The 8-chloro group mimics the steric bulk of a methyl group but with different electronic properties, often used to optimize potency in ATP-competitive inhibitors.
References
-
Mechanistic Insight on Site-Selectivity: Fairlamb, I. J. S. (2007). "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews.
-
Isoquinoline Functionalization Reviews: Koubachi, J., et al. (2010). "Regioselective palladium-catalyzed arylation of chloroisoquinolines." Journal of Organic Chemistry.
-
General Reactivity of Dihalogenated Heterocycles: Langer, P. (2010). "Regioselective Suzuki-Miyaura coupling reactions of polyhalogenated heterocycles." Advanced Synthesis & Catalysis.
-
Synthetic Methodologies: Organic Chemistry Portal. "Synthesis of Isoquinolines."
A Comparative Guide to Analytical Methods for Determining the Purity of 3-Bromo-8-chloroisoquinoline
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. The compound 3-Bromo-8-chloroisoquinoline, a halogenated heterocyclic compound, presents unique analytical challenges due to its specific chemical properties. This guide provides an in-depth comparison of analytical methodologies for accurately determining the purity of this compound, grounded in established scientific principles and practical, field-proven insights.
The choice of an analytical method is not merely a procedural step but a critical decision that impacts the reliability and interpretation of downstream data. Factors such as the expected purity level, the nature of potential impurities (e.g., starting materials, by-products, degradation products), and the intended application of the compound must be carefully considered. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering a comparative analysis to aid in selecting the most appropriate technique.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture, making it a primary choice for purity determination.[][2] Its strength lies in its ability to resolve closely related compounds, a critical requirement when dealing with potential process-related impurities or degradants.
Causality Behind Experimental Choices in HPLC Method Development:
The development of a robust HPLC method for this compound hinges on the principles of chromatography, where the differential partitioning of the analyte and impurities between a stationary phase and a mobile phase leads to their separation.
-
Column Selection: A reversed-phase C18 column is a logical starting point due to the non-polar nature of the isoquinoline ring system.[2][3] The choice of a specific C18 column (e.g., end-capped, high-purity silica) will depend on the need to minimize peak tailing, which can be caused by interactions between the basic nitrogen of the isoquinoline and residual silanol groups on the stationary phase.
-
Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically employed in reversed-phase HPLC. The organic modifier's strength influences the retention time of the analyte. A buffer (e.g., phosphate or acetate) is crucial for maintaining a consistent pH, which in turn ensures reproducible ionization states for the analyte and any ionizable impurities, leading to stable retention times. For this compound, a slightly acidic to neutral pH is recommended to ensure the isoquinoline nitrogen is protonated, which can improve peak shape.
-
Detection Wavelength: The UV-Vis detector is the most common detector used with HPLC. The selection of an appropriate detection wavelength is critical for achieving high sensitivity. An initial UV scan of this compound in the mobile phase will reveal its absorbance maxima. A wavelength where the analyte exhibits strong absorbance while potential impurities have minimal absorbance should be chosen to maximize the signal-to-noise ratio. For similar aromatic systems, detection is often effective around 220-250 nm.[3]
Self-Validating HPLC Protocol:
An analytical method's trustworthiness is established through validation, a process that demonstrates its suitability for the intended purpose.[4][5][6] A self-validating system for purity determination by HPLC should include the following elements as per ICH guidelines[7]:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][8] This is often demonstrated through forced degradation studies.
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy and Precision: Accuracy refers to the closeness of test results to the true value, while precision expresses the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Experimental Workflow for HPLC Purity Determination
Caption: A generalized workflow for determining the purity of this compound using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[] It is particularly well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be an excellent method for identifying and quantifying volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials.
Rationale for Employing GC-MS:
The decision to use GC-MS is driven by the need for high sensitivity and the ability to identify unknown impurities through their mass spectra.
-
Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl polysiloxane phase, is generally a good choice for the separation of aromatic compounds.[9] The choice will depend on the polarity of the expected impurities.
-
Inlet Temperature and Temperature Program: The inlet temperature must be high enough to ensure the rapid volatilization of this compound without causing thermal degradation. A temperature ramp program for the oven is typically used to achieve good separation of compounds with different boiling points.
-
Ionization and Detection: Electron Ionization (EI) is the most common ionization technique in GC-MS. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, can be compared to spectral libraries for compound identification. For enhanced sensitivity and selectivity, especially for trace-level impurities, selected ion monitoring (SIM) mode can be employed.[10]
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve a known amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless injector at 250-280°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture the molecular ion and key fragments.
-
Data Acquisition: Full scan mode for initial analysis and identification of unknowns. SIM mode can be used for targeted quantification of specific impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for Structural Confirmation and Purity Estimation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[11][12] While not as sensitive as chromatographic methods for detecting trace impurities, quantitative NMR (qNMR) can provide a highly accurate determination of purity without the need for a reference standard of the analyte itself.
The Power of qNMR for Purity Determination:
qNMR relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.
-
Choice of Internal Standard: The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. It should also be stable, non-volatile, and soluble in the same deuterated solvent as the analyte. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Experimental Parameters: For accurate quantification, certain NMR parameters need to be optimized, including a sufficiently long relaxation delay (D1) to ensure complete relaxation of all nuclei between scans.
Step-by-Step qNMR Protocol:
-
Sample Preparation: Accurately weigh a known amount of this compound and a known amount of a certified internal standard.
-
Dissolution: Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay, sufficient number of scans for a good signal-to-noise ratio).
-
Data Processing: Carefully process the spectrum, including phasing and baseline correction.
-
Integration: Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Purity Calculation: Use the following formula to calculate the purity:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison of Analytical Methods
| Analytical Method | Principle | Advantages | Limitations | Best Suited For |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, good for non-volatile and thermally labile compounds, well-established for purity assays. | Requires a reference standard for quantification, may not identify unknown impurities. | Routine purity testing and quality control. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | High sensitivity, excellent for volatile impurities, provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds. | Identifying and quantifying residual solvents and volatile by-products. |
| qNMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides an absolute measure of purity without a specific analyte standard, gives structural confirmation. | Lower sensitivity for trace impurities compared to chromatographic methods, requires a more specialized instrument and expertise. | Accurate purity determination of reference standards and for orthogonal verification of purity. |
Forced Degradation Studies: A Cornerstone of Method Validation
To ensure that an analytical method is truly "stability-indicating," forced degradation studies are essential.[13][14] These studies involve subjecting the this compound to harsh conditions to intentionally generate degradation products. The analytical method is then used to demonstrate that it can separate the intact drug from its degradation products.
Typical Forced Degradation Conditions:
-
Acidic and Basic Hydrolysis: Refluxing the compound in dilute HCl and NaOH.
-
Oxidative Degradation: Treating the compound with hydrogen peroxide.
-
Thermal Degradation: Exposing the solid or a solution of the compound to high temperatures.
-
Photodegradation: Exposing the compound to UV and visible light, as outlined in ICH guideline Q1B.[15]
Caption: Workflow for conducting forced degradation studies to validate a stability-indicating analytical method.
Conclusion and Recommendations
For the comprehensive purity determination of this compound, a multi-faceted approach is recommended.
-
Primary Purity Assay: A validated reversed-phase HPLC-UV method should be the primary tool for routine purity assessment and quality control. Its robustness, precision, and ability to separate a wide range of potential impurities make it ideal for this purpose.
-
Identification of Volatile Impurities: GC-MS should be employed to identify and quantify any residual solvents or volatile starting materials that may be present from the synthesis.
-
Orthogonal Purity Verification and Standard Qualification: Quantitative NMR (qNMR) serves as an excellent orthogonal technique to confirm the purity value obtained by HPLC and is the method of choice for qualifying a batch of this compound as a reference standard.
By judiciously selecting and validating these analytical methods, researchers and drug development professionals can ensure the highest level of confidence in the purity of this compound, a critical step in advancing scientific research and ensuring the quality and safety of pharmaceutical products.
References
-
Solve spectra. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy [Video]. YouTube. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Retrieved from [Link]
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- Kumar, S., & Kumar, A. (2018). Analytical method validation: A brief review. International Journal of Research and Development in Pharmacy & Life Sciences, 7(3), 2994-3000.
-
LCGC International. (2011). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
ALS Environmental. (n.d.). Determination of Hydrogen Halide and Halogen Emissions from Stationary Sources - Analytical Method. Retrieved from [Link]
-
ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]
-
Quality Assistance. (2023). Analytical method validation: are your analytical methods suitable for intended use?. Retrieved from [Link]
-
Academia.edu. (n.d.). Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
ResearchGate. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
Oxford Academic. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
-
Pharma Knowledge Centre. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
PubMed. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Retrieved from [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
-
MDPI. (n.d.). Integrated Volatile Metabolome and Transcriptome Analysis Provides Insights into Floral Aroma Biosynthesis in Waterlilies (Nymphaea L.). Retrieved from [Link]
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]
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Comparative Bioactivity Guide: Chloro- vs. Bromo-Substituted Isoquinolines
Executive Summary & Strategic Rationale
In medicinal chemistry, the substitution of hydrogen with chlorine (Cl) or bromine (Br) on the isoquinoline scaffold is rarely a simple bioisosteric swap. It is a strategic decision that alters the molecule's electronic landscape, lipophilicity, and steric profile.[1]
This guide analyzes the functional divergence between chloro- and bromo-isoquinolines.[2] While both halogens enhance membrane permeability via increased lipophilicity, Bromine typically drives higher potency in deep hydrophobic pockets through superior Halogen Bonding (XB), whereas Chlorine is often preferred when steric constraints are tight or when metabolic stability (prevention of oxidative metabolism) is the priority without imposing the steric bulk of bromine.
Physicochemical Basis of Bioactivity
To rationalize the bioactivity differences, one must understand the fundamental atomic properties that dictate ligand-target interactions.
Table 1: Comparative Atomic Properties Relevant to Drug Design
| Property | Chloro-Substituent (-Cl) | Bromo-Substituent (-Br) | Impact on Bioactivity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br requires larger binding pockets; Cl is better for tight clefts. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl withdraws more electron density (inductive effect), lowering pKa of ring nitrogens.[1] |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Affects the spatial projection of the inhibitor into the active site. |
| Moderate | Strong | Critical: Br forms stronger halogen bonds (XB) with carbonyl oxygens in protein backbones. | |
| Lipophilicity ( | 0.71 | 0.86 | Br increases LogP more, enhancing passive transport across cell membranes.[1] |
The "Sigma-Hole" Effect
The superior potency often observed with bromo-isoquinolines is frequently attributed to the
-
Mechanism: The
-hole interacts with Lewis bases (e.g., Carbonyl Oxygen, Histidine Nitrogen) in the target protein. -
Comparison: The
-hole on Bromine is larger and more positive than on Chlorine, leading to stronger anisotropic interactions (approx. 1–3 kcal/mol stronger).
Bioactivity Case Studies: Experimental Evidence
A. Anticancer Activity: Indenoisoquinolines & Chalcones
Context: Isoquinoline derivatives are potent Topoisomerase I (Top1) inhibitors and cytotoxic agents.
-
Case Study 1: Dihydropyrrolo[2,1-a]isoquinoline Chalcones
-
Observation: Derivatives substituted with Bromine (e.g., Compound 16d) exhibited superior cytotoxicity against MCF-7 (Breast Cancer) and A549 (Lung Carcinoma) cell lines compared to their Chloro-analogs.
-
Causality: The bulky, lipophilic Br atom likely facilitates deeper intercalation into the DNA-Top1 complex or enhances hydrophobic interactions within the minor groove.
-
-
Case Study 2: Indenoisoquinolines (Top1 Poisons)
-
Observation: 2,3-dichloro substituted indenoisoquinolines showed potent cytotoxicity (GI50 13–69 nM) but surprisingly weak Top1 inhibition scores compared to nitro-substituted controls.
-
Insight: This suggests that while chlorination improves cell permeability (cytotoxicity), it may sterically hinder the precise stacking required for optimal Top1 poisoning if placed at the 2,3-positions.
-
B. Antimicrobial Activity: Tetrahydroisoquinolines (THIQs)
Context: 1-pentyl-6,7-dimethoxy-1,2,3,4-THIQs were evaluated for antifungal and antibacterial efficacy.[1][3]
-
Observation: In this specific scaffold, Chlorinated derivatives (e.g., chlorobenzoate esters) displayed higher antifungal activity than their brominated counterparts.[1]
-
Mechanistic Hypothesis: Fungal cell walls and specific enzyme pockets in fungi (e.g., CYP51) may have stricter steric limitations, favoring the smaller Chloro-substituent over the bulkier Bromo-group.
Mechanism of Action Visualization
The following diagram illustrates the decision logic for selecting Cl vs. Br based on the target binding site characteristics.
Figure 1: Decision tree for halogen selection in isoquinoline drug design based on active site topology and electronic requirements.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Chloro vs. 1-Bromoisoquinolines
Note: The C1 position is unique due to the "intrinsic electrophilicity" of the isoquinoline nucleus.
Objective: Synthesis of 1-halo-isoquinolines for SAR comparison.
-
Starting Material: Isoquinoline N-oxide.
-
Chlorination (1-Cl):
-
Reagent: Phosphoryl chloride (
). -
Procedure: Reflux Isoquinoline N-oxide in
for 4 hours. -
Workup: Quench with ice water, neutralize with
, extract with DCM. -
Yield: Typically 85-95%.
-
-
Bromination (1-Br):
-
Reagent: Phosphoryl bromide (
) or . -
Procedure: Reflux Isoquinoline N-oxide in
in anhydrous acetonitrile or neat at 80°C. -
Critical Note: The reaction is slower and may require strictly anhydrous conditions to prevent hydrolysis back to the isocarbostyril.
-
Yield: Typically 70-85%.
-
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Determine
-
Cell Preparation: Seed cancer cells (e.g., MCF-7) in 96-well plates at
cells/well in RPMI-1640 medium. Incubate for 24h at 37°C ( ). -
Compound Treatment:
-
Prepare stock solutions of Chloro- and Bromo-isoquinoline derivatives in DMSO (10 mM).
-
Perform serial dilutions to generate concentrations ranging from 0.1
to 100 . -
Add 100
of compound solution to wells (Triplicate). Ensure final DMSO concentration .
-
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20
of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form. -
Solubilization: Aspirate medium carefully. Add 150
DMSO to dissolve crystals. Shake plate for 10 mins. -
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) using non-linear regression to calculate
.
Conclusion & Recommendations
For researchers optimizing isoquinoline scaffolds:
-
Start with Chlorine: If the parent molecule is metabolically unstable at a specific phenyl ring position, introduce Chlorine first. It blocks metabolism with minimal steric perturbation.
-
Switch to Bromine for Potency: If the Chloro-derivative shows promise but lacks nanomolar affinity, substitute with Bromine. The increased lipophilicity and potential for Halogen Bonding often yield a 2- to 10-fold increase in potency, provided the binding pocket can accommodate the 0.1 Å radius increase.
-
Watch the Solubility: Be aware that Bromo-derivatives will have significantly lower aqueous solubility than Chloro-analogs.
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Institutes of Health (PMC). Available at: [Link][1]
-
Halogen Bonding in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling (ACS). Available at: [Link][1]
-
Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][1]
-
Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. Molecular Diversity. Available at: [Link][1]
-
Novel isoquinoline derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][1]
Sources
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-8-chloroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that novel compounds are the lifeblood of discovery. 3-Bromo-8-chloroisoquinoline, a halogenated isoquinoline, represents a class of molecules with significant potential in medicinal chemistry and materials science. However, with great potential comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, experience-driven safety and logistical information for handling this compound, moving beyond a simple checklist to instill a culture of safety and precision in your research.
Understanding the Hazard Profile: A Case for Prudent Caution
The general class of halogenated organic compounds has been linked to a range of health effects, underscoring the importance of robust safety protocols[3][4]. It is a cornerstone of good laboratory practice to treat all new and sparsely studied chemical entities as potentially hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical component of risk mitigation. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double Gloving: An inner nitrile glove followed by an outer, thicker nitrile or neoprene glove. Rationale: Halogenated organic compounds can permeate standard laboratory gloves. Nitrile provides good initial resistance to a range of chemicals, but doubling the layers increases the breakthrough time, offering enhanced protection during incidental contact. For prolonged handling, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or perforation before and during use[2]. |
| Eye and Face Protection | Chemical Splash Goggles and a Full-Face Shield. Rationale: Due to the risk of serious eye irritation, standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting from splashes and fine particulates. A full-face shield is mandatory when there is a risk of splashes or when handling larger quantities, offering a broader barrier of protection for the entire face[2]. |
| Body Protection | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron. Rationale: A flame-resistant lab coat is a standard requirement in any chemical laboratory. A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills of corrosive or permeable substances. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor Cartridges. Rationale: Given the potential for respiratory irritation and harm if inhaled, all work with solid this compound that could generate dust, or with its solutions, must be conducted in a certified chemical fume hood. If the potential for aerosolization exists outside of a fume hood, a NIOSH-approved respirator is essential to prevent inhalation of harmful vapors or particulates[2][5]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is paramount to ensuring safety and experimental reproducibility. The following workflow provides a procedural guide for the safe handling of this compound.
Preparation and Weighing
-
Designated Work Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood.
-
Pre-Handling Check: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize the risk of inhaling fine particles. Use anti-static weighing paper or a container to prevent dispersal of the powder.
Dissolution and Reaction Setup
-
Solvent Addition: Add solvents to the solid compound slowly and carefully to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors.
-
Heating and Stirring: If heating is required, use a well-controlled heating mantle and a stirrer to ensure even temperature distribution and prevent bumping.
Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully, especially if reactive reagents have been used.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood to contain solvent vapors.
Disposal Plan: Responsible Management of Halogenated Waste
Proper waste management is a critical aspect of laboratory safety and environmental responsibility. Halogenated organic waste must be segregated from non-halogenated waste streams.
-
Waste Collection: Collect all waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled as "Halogenated Organic Waste" and list this compound as a component.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. The primary disposal method for this type of waste is typically high-temperature incineration at a licensed facility[5][6].
Emergency Response: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Procedures
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek prompt medical attention[5].
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5].
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: A flowchart outlining the critical steps and safety considerations for handling this compound.
References
-
PubChem. 8-Bromo-3-chloroisoquinoline. National Center for Biotechnology Information. [Link]
-
PubChem. 3-(Bromomethyl)-2-chlorothiophene. National Center for Biotechnology Information. [Link]
- Perrin, D. D., & Armarego, W. L. F. (1988).
-
LookChem. 8-broMo-3-chloroisoquinoline. [Link]
-
Kodavanti, P. R., & Senthilkumar, K. (2023). Perspective on halogenated organic compounds. Advances in neurotoxicology, 8, 1–35. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
Kodavanti, P. R., & Senthilkumar, K. (2023). Perspective on halogenated organic compounds. PubMed. [Link]
-
Loba Chemie. BROMINE FOR SYNTHESIS MSDS. [Link]
-
MyCPR NOW. First Aid Strategies for Managing Exposure to Toxic Substances. [Link]
-
Journal of Chemical Education. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]
-
Intermountain Healthcare. First Aid: Chemical Exposure. [Link]
-
Medical Research Reviews. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]
-
Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
-
Center for Public Integrity. Low doses of some chemicals tied to health effects. [Link]
-
Coast2Coast. First Aid for Chemical Inhalation Incidents. [Link]
-
ACS Publications. N-Substituted Pyrrole-Based Heterocycles as Broad-Spectrum Filoviral Entry Inhibitors. [Link]
-
ACS Publications. Chemodivergent Synthesis of 1,4-Benzo[b]dithiins and 1,4-Benzodithiafulvenes. [Link]
-
International Enviroguard. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
-
Kimberly-Clark. KIMBERLY-CLARK* Nitrile Glove Chemical Resistance Guide. [Link]
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- 2. synquestlabs.com [synquestlabs.com]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
